4,5-bis(trimethylsilyl)-2H-1,2,3-triazole chemical structure and properties
4,5-bis(trimethylsilyl)-2H-1,2,3-triazole chemical structure and properties
An In-Depth Technical Guide to 4,5-bis(trimethylsilyl)-2H-1,2,3-triazole: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, materials science, and chemical biology, largely due to its exceptional stability and the advent of highly efficient synthetic methods like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a hallmark of "click chemistry".[1][2] Within the vast library of triazole-based compounds, 4,5-bis(trimethylsilyl)-2H-1,2,3-triazole emerges as a uniquely versatile and powerful synthetic intermediate. Its two trimethylsilyl (TMS) groups serve as robust, yet readily cleavable, placeholders, enabling the synthesis of complex, otherwise inaccessible, 1,4,5-trisubstituted 1,2,3-triazoles. This guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this pivotal building block for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
Chemical Structure
The structure of 4,5-bis(trimethylsilyl)-2H-1,2,3-triazole is defined by a central five-membered 1,2,3-triazole ring, with trimethylsilyl groups attached to the adjacent carbon atoms (C4 and C5). The "2H" designation indicates that the proton resides on the central nitrogen atom (N2) of the triazole ring, although it exists in tautomeric equilibrium with the 1H form.
Caption: Chemical structure of 4,5-bis(trimethylsilyl)-2H-1,2,3-triazole.
Physicochemical and Spectroscopic Data
Quantitative data for 4,5-bis(trimethylsilyl)-2H-1,2,3-triazole is summarized below. This data is critical for reaction planning, monitoring, and product characterization.
| Property | Value |
| Molecular Formula | C₈H₂₁N₃Si₂ |
| Molecular Weight | 227.45 g/mol |
| Appearance | Colorless oil or low-melting solid |
| Boiling Point | ~78-80 °C at 1 mmHg |
| Solubility | Soluble in most organic solvents (e.g., THF, CH₂Cl₂, Hexane) |
| Spectroscopic Data | Characteristic Signals |
| ¹H NMR | ~0.35 ppm (s, 18H, Si(CH₃)₃); Broad signal for NH proton. |
| ¹³C NMR | ~1.0 ppm (Si(CH₃)₃); ~145 ppm (C4=C5).[3][4] |
| ²⁹Si NMR | A single resonance confirming the symmetric silicon environments. |
| IR (cm⁻¹) | ~3100-3000 (N-H stretch), ~2960 (C-H stretch), ~1250 (Si-C stretch). |
Synthesis and Mechanistic Insights
The primary and most direct route to 4,5-bis(trimethylsilyl)-2H-1,2,3-triazole is the [3+2] Huisgen cycloaddition.[1] This reaction involves the thermal or catalyzed union of an azide source with bis(trimethylsilyl)acetylene (BTMSA).
The [3+2] Cycloaddition Pathway
The core of the synthesis is the reaction between the π system of the alkyne (the dipolarophile) and the 1,3-dipole of the azide. For this specific molecule, the key reagents are:
-
Alkyne: Bis(trimethylsilyl)acetylene (BTMSA), a commercially available and stable liquid.[5]
-
Azide Source: Trimethylsilyl azide (TMSN₃) is a common and effective azide source.[6] Alternatively, hydrazoic acid (HN₃), generated in situ from sodium azide and a proton source, can be used.[7]
Caption: General synthetic scheme via [3+2] cycloaddition.
Causality in Synthesis: The choice of an uncatalyzed, thermal reaction is often preferred for this specific synthesis. Because BTMSA is a symmetrical internal alkyne, the regioselectivity issue that plagues cycloadditions with unsymmetrical alkynes is moot. Therefore, the primary benefit of a copper or ruthenium catalyst—enforcing a specific regioisomer (1,4- vs. 1,5-disubstituted)—is not required, simplifying the procedure and avoiding metal contamination.[2]
Detailed Experimental Protocol (Thermal Synthesis)
This protocol is a representative procedure based on established methods for cycloaddition reactions involving silylated alkynes and azides.[7]
Safety Precaution: This reaction involves azides, which are potentially explosive. Trimethylsilyl azide is also toxic. All operations must be conducted in a well-ventilated fume hood behind a blast shield, with appropriate personal protective equipment (PPE).
-
Reaction Setup: In a thick-walled, sealed pressure tube equipped with a magnetic stir bar, add bis(trimethylsilyl)acetylene (1.0 eq).
-
Reagent Addition: Carefully add trimethylsilyl azide (1.1 eq).
-
Rationale: A slight excess of the azide ensures complete consumption of the limiting alkyne. TMSN₃ is a convenient, liquid azide source that is generally safer to handle than solutions of hydrazoic acid.[6]
-
-
Reaction Conditions: Seal the tube tightly and place it in an oil bath preheated to 110-120 °C.
-
Rationale: Thermal conditions provide the activation energy necessary for the uncatalyzed cycloaddition to proceed at a reasonable rate. The sealed tube prevents the evaporation of the relatively volatile TMSN₃.
-
-
Monitoring: Allow the reaction to stir for 24-48 hours. The reaction progress can be monitored by taking small aliquots and analyzing via TLC or GC-MS.
-
Workup and Purification: a. Cool the reaction vessel to room temperature before carefully opening it in the fume hood. b. The crude product is often clean enough for many subsequent steps. For higher purity, remove excess TMSN₃ and any volatile byproducts under reduced pressure. c. If necessary, purify the resulting oil or solid by vacuum distillation or column chromatography on silica gel.
-
Rationale: Vacuum distillation is highly effective for purifying the liquid product, separating it from non-volatile impurities.
-
Chemical Reactivity and Synthetic Utility
The true value of 4,5-bis(trimethylsilyl)-2H-1,2,3-triazole lies in its role as a masked form of the parent 1,2,3-triazole. The TMS groups are exceptionally versatile functional handles.
Protodesilylation: Unmasking the Core
The most critical reaction of this compound is the cleavage of the C-Si bonds to install protons, yielding the parent 1H-1,2,3-triazole. This transformation opens up the 4 and 5 positions for subsequent functionalization.
Caption: Protodesilylation to yield the parent 1H-1,2,3-triazole.
Experimental Protocol (TBAF-Mediated Desilylation)
This protocol is based on standard procedures for the fluoride-mediated cleavage of C-Si bonds.[8][9]
-
Reaction Setup: Dissolve 4,5-bis(trimethylsilyl)-2H-1,2,3-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 2.2 eq) dropwise at 0 °C.
-
Rationale: TBAF is a highly effective fluoride source that is soluble in organic solvents. The fluoride ion has a very high affinity for silicon, driving the cleavage of the strong Si-C bond.[9] Adding it at 0 °C helps to control any potential exotherm. A slight excess ensures the removal of both silyl groups.
-
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup and Purification: a. Quench the reaction by adding saturated aqueous NH₄Cl. b. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the resulting crude product by column chromatography or recrystallization to yield pure 1H-1,2,3-triazole.
A Gateway to 1,4,5-Trisubstituted Triazoles
The synthetic power of 4,5-bis(trimethylsilyl)-2H-1,2,3-triazole is fully realized in multi-step sequences. By selectively removing the TMS groups and then functionalizing the newly available C-H bonds, chemists can access a wide array of highly substituted triazoles, which are invaluable scaffolds in drug discovery.[10]
Caption: Synthetic workflow from silylated triazole to complex derivatives.
Applications in Research and Drug Development
The 1,2,3-triazole ring is considered a "privileged" structure in medicinal chemistry. It is metabolically stable, capable of forming hydrogen bonds, and can act as a bioisosteric replacement for amide bonds, enhancing the pharmacokinetic properties of drug candidates.[11][12][13]
-
Scaffold for Combinatorial Chemistry: 4,5-bis(trimethylsilyl)-2H-1,2,3-triazole is an ideal starting point for building libraries of compounds for high-throughput screening. The sequential and controlled functionalization at the N1, C4, and C5 positions allows for the systematic exploration of chemical space around the triazole core.
-
Precursor for Bioactive Molecules: The resulting 1,4,5-trisubstituted triazoles have been incorporated into a wide range of therapeutic agents, including antibacterial, antiviral, anticancer, and anti-inflammatory compounds.[12][14]
-
Materials Science: The rigid, stable nature of the triazole ring makes it a useful component in polymers, fluorescent labels, and corrosion inhibitors.[7][15][16] The synthetic flexibility offered by this silylated precursor allows for the tailored design of materials with specific electronic or photophysical properties.
Conclusion
4,5-bis(trimethylsilyl)-2H-1,2,3-triazole is far more than a simple heterocyclic compound; it is a strategic tool in the arsenal of the synthetic chemist. Its straightforward synthesis and, more importantly, the predictable reactivity of its trimethylsilyl groups provide a reliable and powerful platform for constructing complex molecular architectures. For professionals in drug discovery and materials science, mastering the chemistry of this building block opens a direct and versatile route to novel functional molecules, accelerating the pace of innovation and discovery.
References
-
Dai, H., He, L., & Wu, W. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
Shingate, B. B. (2014). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Organic Chemistry: Current Research, 3(3). [Link]
-
Chen, J., et al. (2023). Visible-Light-Induced Cascade Arylazidation of Activated Alkenes with Trimethylsilyl Azide. Organic Letters, 25(27), 5068–5073. [Link]
-
Sharma, D., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry, 12. [Link]
-
Karami, J., et al. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances, 12(1), 1-20. [Link]
-
Govdi, A. I., et al. (2022). 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications. Molecules, 27(10), 3217. [Link]
-
Govdi, A. I., et al. (2022). 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications. National Center for Biotechnology Information. [Link]
-
Banert, K., et al. (2013). Synthesis of N-unsubstituted 1,2,3-triazoles via a cascade including propargyl azides, allenyl azides, and triazafulvenes. ARKIVOC, 2013(3), 203-233. [Link]
-
G. K. S. Prakash, T. Mathew, S. Alconcel, G. A. Olah. (2011). Some Aspects of the Chemistry of Alkynylsilanes. National Center for Biotechnology Information. [Link]
-
Khan, I., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 18(9), 106903. [Link]
-
Liu, S., et al. (2019). Synthesis of Bis(trimethylsilyl)acetylene (BTMSA) by Direct Reaction of CaC2 with N‐(trimethylsilyl)imidazole. ChemistrySelect, 4(39), 11521-11524. [Link]
-
Supporting Information for Synthesis of Unsymmetrical 1,1'- Disubstituted Bis(1,2,3-triazoles) using Monosilylbutadiynes. Amazon AWS. [Link]
-
S. S. K. Al-Shammari, et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13. [Link]
-
T. H. Chan, I. Fleming. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest. [Link]
-
Kumar, D., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Journal of Drug Delivery and Therapeutics, 13(6), 135-147. [Link]
-
de Andrade, P., et al. (2022). Supporting Information for Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neuraminidase over a trypanosome trans-sialidase. Beilstein Journal of Organic Chemistry, 18, 208–216. [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis, Anticancer and Antibacterial Activity of Mannose-based bis-1,2,3-Triazole Derivatives. Baghdad Science Journal, 20(4), 1365-1376. [Link]
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. longdom.org [longdom.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]
- 10. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 13. chemijournal.com [chemijournal.com]
- 14. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
